molecular formula C17H20N2O4S B2667431 N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-N'-[3-(methylsulfanyl)phenyl]ethanediamide CAS No. 2309798-29-4

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-N'-[3-(methylsulfanyl)phenyl]ethanediamide

Cat. No.: B2667431
CAS No.: 2309798-29-4
M. Wt: 348.42
InChI Key: UOUAYKLDDOZETR-UHFFFAOYSA-N
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Description

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-N’-[3-(methylsulfanyl)phenyl]ethanediamide is a complex organic compound that has garnered attention in various fields of scientific research

Scientific Research Applications

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-N’-[3-(methylsulfanyl)phenyl]ethanediamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis to create complex molecules and study reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-N’-[3-(methylsulfanyl)phenyl]ethanediamide typically involves multiple steps. One common approach starts with the functionalization of 2,5-dimethylfuran. This can be achieved through a series of reactions including ring opening, aldol condensation, and hydrogenation-cyclization . The specific conditions for these reactions often involve the use of catalysts and controlled environments to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of industrial-grade catalysts to increase yield and efficiency. The process may also involve continuous flow reactors to maintain consistent production rates and quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-N’-[3-(methylsulfanyl)phenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives depending on the substituents introduced.

Mechanism of Action

The mechanism by which N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-N’-[3-(methylsulfanyl)phenyl]ethanediamide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-N’-[3-(methylsulfanyl)phenyl]ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-N'-(3-methylsulfanylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-10-7-14(11(2)23-10)15(20)9-18-16(21)17(22)19-12-5-4-6-13(8-12)24-3/h4-8,15,20H,9H2,1-3H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOUAYKLDDOZETR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CNC(=O)C(=O)NC2=CC(=CC=C2)SC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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